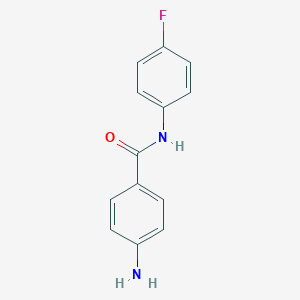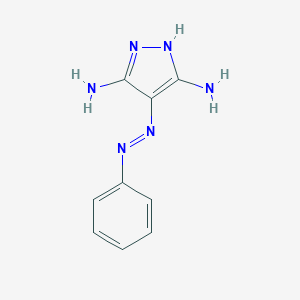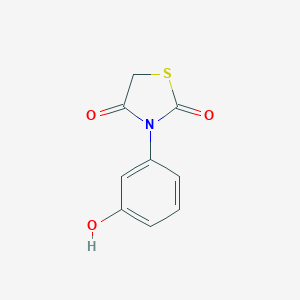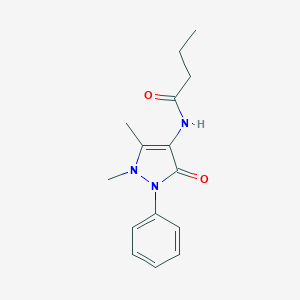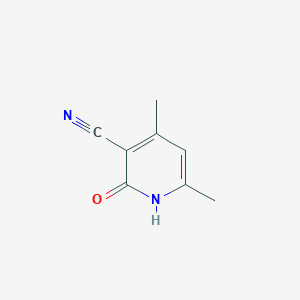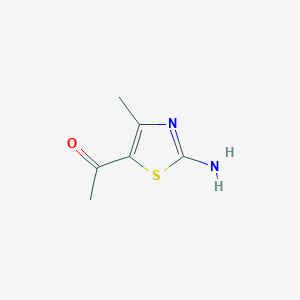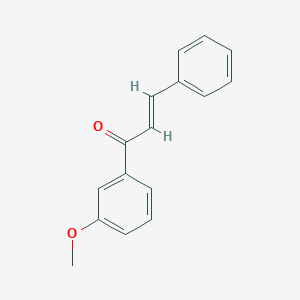
3'-Methoxychalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxychalcone is a natural flavonoid compound that is found in various plants, such as Angelica keiskei and Glycyrrhiza uralensis. It is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.
Mecanismo De Acción
The mechanism of action of 3-Methoxychalcone is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, the induction of antioxidant enzymes, and the modulation of cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
3-Methoxychalcone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various in vitro and in vivo studies. In addition, it has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Methoxychalcone in lab experiments is its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer effects, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using 3-Methoxychalcone in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are many future directions for the study of 3-Methoxychalcone. One of the areas of research is the development of novel synthetic methods for the production of 3-Methoxychalcone. Another area of research is the investigation of the mechanism of action of 3-Methoxychalcone, which will help to better understand its therapeutic properties. In addition, there is a need for further in vivo studies to evaluate the safety and efficacy of 3-Methoxychalcone in animal models. Finally, there is a need for clinical trials to evaluate the potential therapeutic applications of 3-Methoxychalcone in humans.
Conclusion:
In conclusion, 3-Methoxychalcone is a natural flavonoid compound that has shown potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. It can be synthesized through various methods, and its mechanism of action is not fully understood. Further research is needed to better understand its therapeutic properties and to evaluate its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-Methoxychalcone can be achieved through various methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base catalyst. Another method is the Aldol condensation reaction, which involves the reaction of a ketone with an aldehyde in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
3-Methoxychalcone has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer effects in various in vitro and in vivo studies. In addition, it has been found to have potential therapeutic applications in the treatment of various diseases, such as diabetes, cardiovascular diseases, and neurodegenerative diseases.
Propiedades
Número CAS |
1729-51-7 |
|---|---|
Nombre del producto |
3'-Methoxychalcone |
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-12H,1H3/b11-10+ |
Clave InChI |
YBUUDNGHUKBXSG-ZHACJKMWSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2 |
SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2 |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2 |
Otros números CAS |
1729-51-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



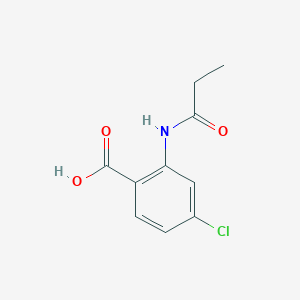
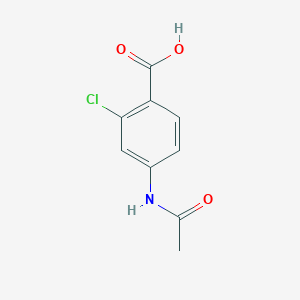
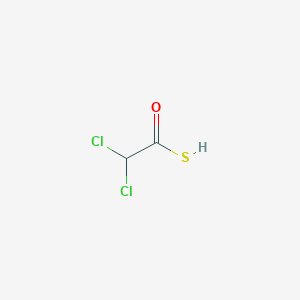
![N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide](/img/structure/B183191.png)
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183192.png)
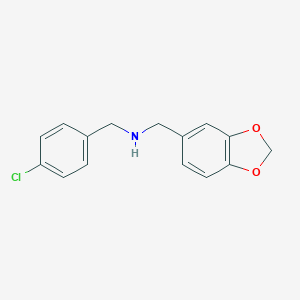
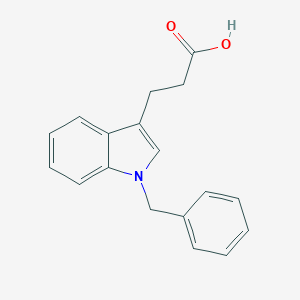
![5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B183199.png)
